3-Acetamidophthalimide 3-Acetamidophthalimide N-(1,3-dioxo-4-isoindolyl)acetamide is a member of phthalimides.
Brand Name: Vulcanchem
CAS No.: 6118-65-6
VCID: VC1576618
InChI: InChI=1S/C10H8N2O3/c1-5(13)11-7-4-2-3-6-8(7)10(15)12-9(6)14/h2-4H,1H3,(H,11,13)(H,12,14,15)
SMILES: CC(=O)NC1=CC=CC2=C1C(=O)NC2=O
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

3-Acetamidophthalimide

CAS No.: 6118-65-6

Cat. No.: VC1576618

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamidophthalimide - 6118-65-6

Specification

CAS No. 6118-65-6
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name N-(1,3-dioxoisoindol-4-yl)acetamide
Standard InChI InChI=1S/C10H8N2O3/c1-5(13)11-7-4-2-3-6-8(7)10(15)12-9(6)14/h2-4H,1H3,(H,11,13)(H,12,14,15)
Standard InChI Key SJRJIOQDTLOAQV-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC2=C1C(=O)NC2=O
Canonical SMILES CC(=O)NC1=CC=CC2=C1C(=O)NC2=O

Introduction

Spectroscopic MethodData
¹H NMR (400 MHz, DMSO-d₆)δ 2.19 (s, 3H), 7.50 (d, J=7.3Hz, 1H), 7.76 (t, J=7.8Hz, 1H), 8.46 (d, J=8.4Hz, 1H), 9.68 (s, 1H), 11.42 (s, 1H)
¹³C NMR (101 MHz, DMSO-d₆)δ 24.77, 118.11, 118.29, 125.64, 133.27, 136.10, 136.90, 169.14, 169.64, 170.68
IR (KBr)3301, 1762, 1690, 1609, 1523, 1296 cm⁻¹
MS (EI)204 [M⁺]

Physical and Thermodynamic Properties

3-Acetamidophthalimide exhibits several notable thermodynamic properties that influence its handling and applications in various synthetic processes.

Table 2: Physical and Thermodynamic Properties

PropertyValueConditionsReference
Melting Point238-240°C-
AppearanceYellow-white solid-
Enthalpy of Sublimation (ΔᵢₘH)108.5 kJ/mol443 K

The enthalpy of sublimation data reported by Stephenson and Malanowski is based on measurements from 428 to 468 K, providing valuable information on the compound's phase transition behavior .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 3-Acetamidophthalimide, each with distinct advantages and limitations. The selection of an appropriate synthetic method depends on various factors including available starting materials, required purity, scale of production, and economic considerations.

Traditional Synthetic Route

The conventional synthesis starts with 3-nitrophthalimide as the raw material, which is reduced to 3-aminophthalimide using Pd/C as a catalyst, followed by acetylation to yield 3-Acetamidophthalimide . This approach, while effective, involves multiple steps and requires the preparation of 3-nitrophthalimide through nitration of phthalimide, resulting in a lengthy process with higher production costs .

Patent CN105330587A Method

A more efficient synthetic pathway described in the Chinese patent CN105330587A offers significant improvements over traditional methods . This approach uses 3-nitrophthalic acid as the starting material and proceeds through three main steps:

  • Reduction of 3-nitrophthalic acid to 3-aminophthalic acid using hydrazine hydrate

  • Ring closure with acetic anhydride to form 3-acetamidophthalic anhydride

  • Reaction with urea to produce 3-acetamidophthalimide

Table 3: Comparison of Synthesis Steps in Patent CN105330587A

StepReactantsConditionsProductYield
13-nitrophthalic acid, NaOH, hydrazine hydrate, FeCl₃70-80°C, 1-20h3-aminophthalic acid80.1%
23-aminophthalic acid, acetic anhydrideReflux, 1-10h3-acetamidophthalic anhydride78.5%
33-acetamidophthalic anhydride, urea, DMF100°C, 6h3-acetamidophthalimide85%

Applications in Pharmaceutical Synthesis

3-Acetamidophthalimide serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of therapeutic agents for inflammatory and autoimmune conditions.

Role in Apremilast Synthesis

One of the most significant applications of 3-Acetamidophthalimide is its use as an intermediate in the synthesis of Apremilast (trade name Otezla), a phosphodiesterase-4 (PDE4) inhibitor developed by Celgene Corporation . Apremilast received FDA approval on March 21, 2014, for the treatment of psoriatic arthritis . The compound plays a crucial role in constructing the core structure that contributes to the drug's pharmacological activity.

Relation to Other Phthalimide Derivatives

Phthalimide derivatives, including 3-Acetamidophthalimide, represent an important class of compounds with diverse biological activities. Research has demonstrated that various phthalimide analogs exhibit:

  • Analgesic properties with well-established mechanisms

  • Hypolipidemic effects, reducing cholesterol and triglyceride levels

  • Anticonvulsant activity comparable to standard drugs like phenytoin

  • Potential as histone deacetylase 8 (HDAC8) inhibitors for anticancer applications

  • Antimicrobial, antibacterial, and antifungal properties

The structural similarities between 3-Acetamidophthalimide and these bioactive compounds suggest potential for further development of derivatives with enhanced pharmacological profiles.

Analytical Considerations

The characterization and quality control of 3-Acetamidophthalimide require precise analytical methodologies to ensure purity and structural integrity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides an effective means for analyzing 3-Acetamidophthalimide, typically using UV detection at wavelengths around 420 nm . C18 columns with acetonitrile as the mobile phase under isocratic conditions have shown good separation efficiency .

Spectroscopic Identity Confirmation

For structural confirmation, a combination of spectroscopic techniques is recommended:

  • NMR spectroscopy: Both ¹H and ¹³C NMR provide definitive structural information, with characteristic signals for the acetamide group (δ 2.19 ppm) and aromatic protons in the phthalimide ring .

  • IR spectroscopy: Key absorption bands include those for N-H stretching (3301 cm⁻¹), carbonyl groups of the phthalimide ring (1762, 1690 cm⁻¹), and amide functionalities .

  • Mass spectrometry: The molecular ion peak at m/z 204 corresponds to the expected molecular weight .

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